molecular formula CH8N2O4S B140149 Methyl Hydrazine-d3 Sulfate CAS No. 70609-01-7

Methyl Hydrazine-d3 Sulfate

Cat. No.: B140149
CAS No.: 70609-01-7
M. Wt: 147.17 g/mol
InChI Key: KJDJPXUIZYHXEZ-NIIDSAIPSA-N
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Description

Methyl Hydrazine-d3 Sulfate is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a colorless crystalline solid with high solubility in water . It is primarily used in scientific research due to its unique properties and isotopic labeling, which makes it valuable in various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl Hydrazine-d3 Sulfate can be synthesized through several methods. One common method involves the reaction of benzalazine with dimethyl sulfate in the presence of benzene. The reaction mixture is heated to gentle reflux for several hours, followed by steam distillation to remove benzene and benzaldehyde. The resulting product is then purified through recrystallization from ethyl alcohol .

Industrial Production Methods: Industrial production of this compound typically involves the methylation of hydrazine hydrate with methyl iodide or diazomethane. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl Hydrazine-d3 Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl Hydrazine-d3 Sulfate is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl Hydrazine-d3 Sulfate involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The deuterium labeling allows for detailed tracking of the compound in metabolic pathways, providing insights into its behavior and interactions at the molecular level .

Comparison with Similar Compounds

Uniqueness: Methyl Hydrazine-d3 Sulfate’s uniqueness lies in its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The isotopic labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in research .

Properties

IUPAC Name

sulfuric acid;trideuteriomethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N2.H2O4S/c1-3-2;1-5(2,3)4/h3H,2H2,1H3;(H2,1,2,3,4)/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDJPXUIZYHXEZ-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514690
Record name Sulfuric acid--(~2~H_3_)methylhydrazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70609-01-7
Record name Sulfuric acid--(~2~H_3_)methylhydrazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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